![molecular formula C20H25NO4 B12610746 Ethyl 4-({2-[(pyridin-3-yl)oxy]hexyl}oxy)benzoate CAS No. 915385-08-9](/img/structure/B12610746.png)
Ethyl 4-({2-[(pyridin-3-yl)oxy]hexyl}oxy)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-({2-[(pyridin-3-yl)oxy]hexyl}oxy)benzoate is an organic compound that belongs to the class of benzoate esters This compound features a benzoate group linked to a pyridine ring through a hexyl ether chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-({2-[(pyridin-3-yl)oxy]hexyl}oxy)benzoate typically involves a multi-step process. One common method includes the esterification of 4-hydroxybenzoic acid with ethanol to form ethyl 4-hydroxybenzoate. This intermediate is then subjected to an etherification reaction with 2-(pyridin-3-yloxy)hexanol under basic conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 4-({2-[(pyridin-3-yl)oxy]hexyl}oxy)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring or the benzoate ester.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.
Major Products
Oxidation: Produces carboxylic acids.
Reduction: Yields alcohols.
Substitution: Results in various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Ethyl 4-({2-[(pyridin-3-yl)oxy]hexyl}oxy)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Ethyl 4-({2-[(pyridin-3-yl)oxy]hexyl}oxy)benzoate involves its interaction with specific molecular targets. The pyridine ring can engage in π-π stacking interactions with aromatic amino acids in proteins, while the benzoate ester can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 4-({2-[(pyridin-4-yl)oxy]hexyl}oxy)benzoate: Similar structure but with the pyridine ring substituted at the 4-position.
Ethyl 4-({2-[(pyridin-2-yl)oxy]hexyl}oxy)benzoate: Similar structure but with the pyridine ring substituted at the 2-position.
Uniqueness
Ethyl 4-({2-[(pyridin-3-yl)oxy]hexyl}oxy)benzoate is unique due to the specific positioning of the pyridine ring at the 3-position, which can influence its reactivity and interaction with biological targets. This positional isomerism can result in different biological activities and chemical properties compared to its analogs.
Propriétés
Numéro CAS |
915385-08-9 |
|---|---|
Formule moléculaire |
C20H25NO4 |
Poids moléculaire |
343.4 g/mol |
Nom IUPAC |
ethyl 4-(2-pyridin-3-yloxyhexoxy)benzoate |
InChI |
InChI=1S/C20H25NO4/c1-3-5-7-19(25-18-8-6-13-21-14-18)15-24-17-11-9-16(10-12-17)20(22)23-4-2/h6,8-14,19H,3-5,7,15H2,1-2H3 |
Clé InChI |
DSEZZMOPZLHDDU-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(COC1=CC=C(C=C1)C(=O)OCC)OC2=CN=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzaldehyde, 2,5-dimethoxy-4-[(2-methylpropyl)thio]-](/img/structure/B12610669.png)
![1-(2-{[6-(3,5-Difluorophenyl)pyridin-3-yl]oxy}ethyl)pyrrolidine-2,5-dione](/img/structure/B12610672.png)
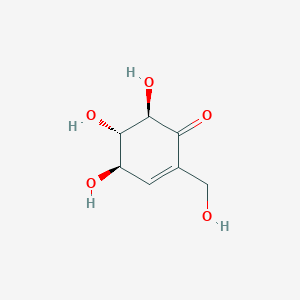
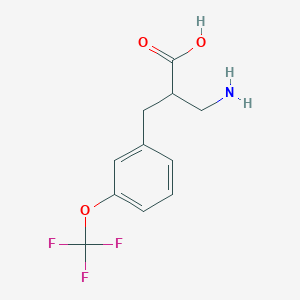
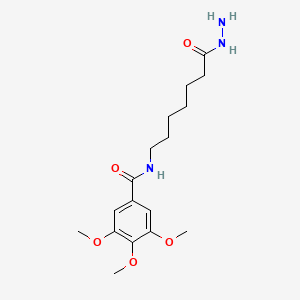
![3-(9-Chloro-1-oxo-1,2-dihydrobenzo[h]isoquinolin-4-yl)benzonitrile](/img/structure/B12610700.png)
![2-Butanone, 4-(4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)](/img/structure/B12610712.png)
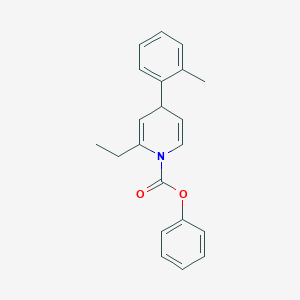
![N-[4,6-Dichloro-3-iodo-2-(phenylethynyl)phenyl]formamide](/img/structure/B12610731.png)
![Urea, N-([2,2'-bithiophen]-5-ylmethyl)-N'-(7-hydroxy-1-naphthalenyl)-](/img/structure/B12610734.png)
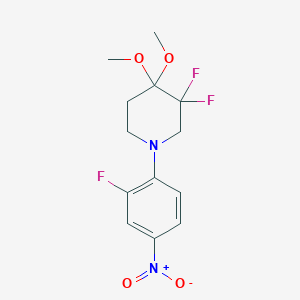
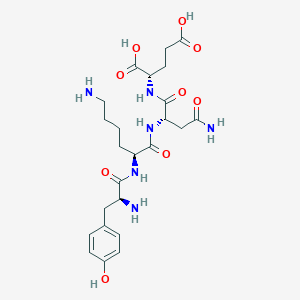
![N-Methyl-2-(2-phenylethanesulfonyl)-N-[2-(pyridin-2-yl)ethyl]propan-1-amine](/img/structure/B12610750.png)

